molecular formula C27H25N5O6S B12011474 (2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

Cat. No.: B12011474
M. Wt: 547.6 g/mol
InChI Key: JYVPVJOEONRWDQ-RWPZCVJISA-N
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Description

  • “(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid” is a complex organic compound with a unique structure.
  • It contains a 1,2,4-triazole ring, a sulfanyl group, and an acetylhydrazine moiety.
  • The compound’s systematic name is quite lengthy, so let’s refer to it as “Compound X” for simplicity.
  • Preparation Methods

      Synthetic Routes: Compound X can be synthesized through multi-step synthetic routes. One approach involves the cyclization of appropriate precursors.

      Reaction Conditions: For example, Fang et al.

      Industrial Production: Industrial-scale production methods for Compound X may involve modifications of these synthetic routes, optimization, and scalability.

  • Chemical Reactions Analysis

      Reactivity: Compound X likely undergoes various reactions due to its functional groups (e.g., triazole, sulfanyl, and acetylhydrazine).

      Common Reagents: Reactions may involve nucleophilic substitutions, oxidative cleavage, and cyclizations.

      Major Products: Depending on reaction conditions, Compound X can yield derivatives with different substituents.

  • Scientific Research Applications

  • Mechanism of Action

    • Compound X’s mechanism likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C27H25N5O6S

    Molecular Weight

    547.6 g/mol

    IUPAC Name

    2-[2-[(E)-[[2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

    InChI

    InChI=1S/C27H25N5O6S/c1-36-21-11-7-18(8-12-21)26-30-31-27(32(26)20-9-13-22(37-2)14-10-20)39-17-24(33)29-28-15-19-5-3-4-6-23(19)38-16-25(34)35/h3-15H,16-17H2,1-2H3,(H,29,33)(H,34,35)/b28-15+

    InChI Key

    JYVPVJOEONRWDQ-RWPZCVJISA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O

    Origin of Product

    United States

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